molecular formula C15H24BrNO8 B11835594 Bromo-PEG4-NHS ester

Bromo-PEG4-NHS ester

Cat. No.: B11835594
M. Wt: 426.26 g/mol
InChI Key: GIZQHAGVFHQMFN-UHFFFAOYSA-N
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Description

Bromo-PEG4-NHS ester: is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a bromide group and an N-hydroxysuccinimide (NHS) ester group, making it a versatile tool for bioconjugation and PEGylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG4-NHS ester is synthesized through a series of chemical reactions involving the functionalization of PEG with bromide and NHS ester groups. The typical synthetic route involves the reaction of PEG with bromine to introduce the bromide group, followed by the reaction with NHS to form the ester linkage .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The NHS ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bromo-PEG4-NHS ester is unique due to its combination of a bromide group and an NHS ester group, making it highly versatile for both nucleophilic substitution and amide bond formation reactions. This dual functionality allows for a wide range of applications in bioconjugation, PEGylation, and PROTAC synthesis .

Properties

Molecular Formula

C15H24BrNO8

Molecular Weight

426.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C15H24BrNO8/c16-4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(20)25-17-13(18)1-2-14(17)19/h1-12H2

InChI Key

GIZQHAGVFHQMFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCBr

Origin of Product

United States

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